Urea, N'-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
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Overview
Description
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a piperidine moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of phenylmethyl chloride with piperidine under basic conditions to form N-(phenylmethyl)piperidine.
Coupling with Naphthalene Derivative: The next step involves the coupling of the piperidine intermediate with a naphthalene derivative. This is achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the naphthalene derivative.
Formation of the Urea Derivative: The final step involves the reaction of the coupled product with phenyl isocyanate to form the desired urea derivative. This step typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced derivatives with modified chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is investigated for its potential as a ligand in receptor binding studies. Its interactions with biological macromolecules are of interest in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure may impart specific biological activities, making it a candidate for drug design.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, N’-methyl-N-1-naphthalenyl-N-phenyl-: This compound shares a similar structure but with a methyl group instead of the piperidine moiety.
Urea, N-1-naphthalenyl-N’-[1-(phenylmethyl)propyl]-: This compound has a similar naphthalene and phenyl structure but differs in the substituents on the nitrogen atoms.
Uniqueness
Urea, N’-(1-naphthalenyl)-N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is unique due to the presence of the piperidine moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
333795-28-1 |
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Molecular Formula |
C32H35N3O |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperidin-1-yl)propyl]-3-naphthalen-1-yl-1-phenylurea |
InChI |
InChI=1S/C32H35N3O/c36-32(33-31-18-9-14-28-13-7-8-17-30(28)31)35(29-15-5-2-6-16-29)22-10-21-34-23-19-27(20-24-34)25-26-11-3-1-4-12-26/h1-9,11-18,27H,10,19-25H2,(H,33,36) |
InChI Key |
KVYUKMYAXKZQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN(C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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